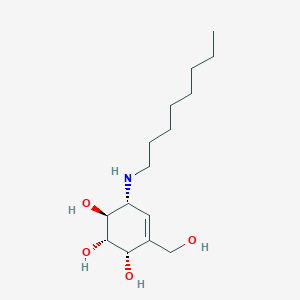
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone is a member of the class of chalcones that is 3',5'-dimethylchalcone substituted by hydroxy groups at positions 2, 2' and 4' and a methoxy group at position 6'. Isolated from Psorothamnus polydenius, it exhibits antiparasitic activity. It has a role as a metabolite, an antileishmanial agent and a trypanocidal drug. It is a member of chalcones, a polyphenol and a monomethoxybenzene.
1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Antioxidant Activity
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone, identified in the leaves of Artocarpus lowii, has demonstrated strong free radical scavenging activity. This indicates potential antioxidant applications, as shown by its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Jamil et al., 2008).
Anticancer Activity
A study on Syzygium samarangense revealed that 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone exhibits significant cytotoxic activity against cancer cell lines, suggesting potential for anticancer applications. It showed particular effectiveness against the MCF-7 breast cancer cell line (Amor et al., 2007). Another study reported that this compound could inhibit human liver cancer SMMC-7721 cells, indicating its potential as a chemotherapeutic agent (Ye et al., 2005).
Antiprotozoal Properties
In an investigation of Psorothamnus polydenius, 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated antiprotozoal activity against Leishmania donovani and Trypanosoma brucei. This suggests potential use in treating diseases caused by these protozoa (Salem & Werbovetz, 2005).
Glycemic Control
Research indicates that 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone has benefits in glucose control, showing strong inhibition of pancreatic α-amylase and potential in managing hyperglycemia (Hu et al., 2012).
Antitumor Activity
In a study conducted on human pancreatic cancer cell lines, 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone suppressed the growth of cancer cells, indicating its potential as a chemotherapeutic agent for human pancreatic cancer (Tuan et al., 2019).
Antifungal and Antibacterial Properties
A study on Myrica serrata showed that 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone has both antifungal and antibacterial properties, suggesting potential use in treating infections caused by certain fungi and bacteria (Gafner et al., 1996).
Propriétés
Nom du produit |
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)11(2)18(23-3)15(17(10)22)14(20)9-8-12-6-4-5-7-13(12)19/h4-9,19,21-22H,1-3H3/b9-8+ |
Clé InChI |
SPWBEELZNSXNME-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1O)C(=O)/C=C/C2=CC=CC=C2O)OC)C)O |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2O)OC)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



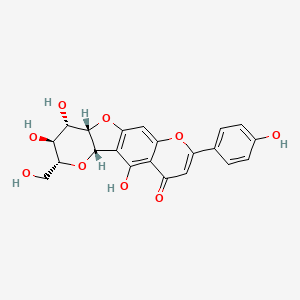
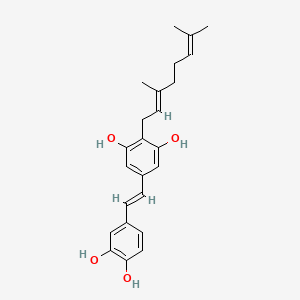

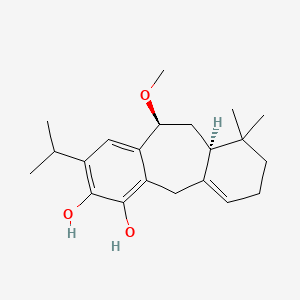
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)

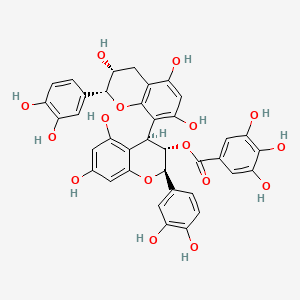

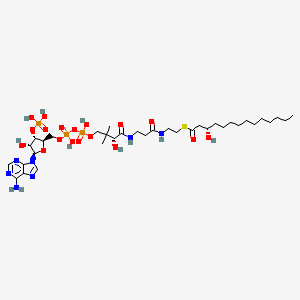

![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)

